molecular formula C14H18O B2479526 1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one CAS No. 303986-67-6

1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one

Cat. No.: B2479526
CAS No.: 303986-67-6
M. Wt: 202.297
InChI Key: KLVWQSMZRMJYMK-UHFFFAOYSA-N
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Description

1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one is an organic compound with the molecular formula C14H18O. It is a cyclopropyl ketone derivative, characterized by the presence of a cyclopropyl ring attached to a phenyl group substituted with an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-isopropylbenzyl chloride with ethyl diazoacetate in the presence of a catalyst such as rhodium(II) acetate. The reaction proceeds through the formation of a cyclopropyl intermediate, which is then hydrolyzed to yield the desired ketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one involves its interaction with specific molecular targets. The cyclopropyl ring and ketone group can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-9(2)11-4-6-12(7-5-11)14-8-13(14)10(3)15/h4-7,9,13-14H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVWQSMZRMJYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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